

# Montelukast(1-): A Comprehensive Technical Guide on its Chemical and Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Montelukast(1-)

Cat. No.: B1264918

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely used in the management of asthma and allergic rhinitis.<sup>[1][2][3][4]</sup> Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the chemical and physical characteristics of the Montelukast anion (**Montelukast(1-)**), the active form of the molecule. The information is presented to support research, drug development, and formulation activities.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Montelukast(1-)** are summarized in the tables below. These parameters are critical for understanding the behavior of the molecule in various physiological and experimental settings.

## Table 1: General and Structural Properties of Montelukast

| Property                 | Value                                                                                                                                          | Reference |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name            | 2-[1-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl methyl]cyclopropyl]acetic acid | [1]       |
| Molecular Formula        | C <sub>35</sub> H <sub>36</sub> ClNO <sub>3</sub> S                                                                                            | [1][5]    |
| Molecular Weight         | 586.2 g/mol                                                                                                                                    | [1][5]    |
| Monoisotopic Mass        | 585.2104429 Da                                                                                                                                 | [1]       |
| Appearance (Sodium Salt) | Hygroscopic, optically active, white to off-white powder                                                                                       | [4][6]    |

## Table 2: Physicochemical Properties of Montelukast

| Property                                                | Value                                            | Reference |
|---------------------------------------------------------|--------------------------------------------------|-----------|
| pKa                                                     | pKa1: 3.3, pKa2: 4.4 (spectrophotometric method) | [7]       |
| Estimated pKa: 4.3                                      | [1]                                              |           |
| pKa values between 2.7 and 5.8 have also been reported. | [8]                                              |           |
| Solubility (Montelukast Sodium)                         | Freely soluble in ethanol, methanol, and water.  | [4][6]    |
| Practically insoluble in acetonitrile.                  | [4][6]                                           |           |
| Aqueous solubility at 25°C: 0.2 to 0.5 µg/mL.           | [8]                                              |           |
| Melting Point                                           | 145 to 148 °C (293 to 298 °F)                    | [9]       |
| Partition Coefficient (Log P)                           | Experimentally estimated: 2.42 (HPLC method)     | [7]       |

# Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of Montelukast are outlined below. These protocols are based on established analytical techniques.

## Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the analyte with a standardized acid or base, monitoring the pH change to determine the dissociation constant.

Materials and Equipment:

- Potentiometer with a calibrated pH electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M hydrochloric acid (HCl)
- Standardized 0.1 M sodium hydroxide (NaOH)
- 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
- Montelukast sample
- Nitrogen gas

Procedure:

- Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10. [\[10\]](#)
- Sample Preparation: Prepare a 1 mM solution of Montelukast. To begin, dissolve an accurately weighed amount of the sample in a suitable solvent and then dilute to the final concentration.[\[10\]](#)[\[11\]](#)
- Titration Setup: Place 20 mL of the 1 mM sample solution into a reaction vessel on a magnetic stirrer. Immerse the pH electrode into the solution.[\[10\]](#)[\[11\]](#)

- Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.  
[\[10\]](#)
- Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.[\[10\]](#)[\[11\]](#)
- Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small increments.[\[10\]](#)[\[11\]](#)
- Data Collection: Record the pH value after each addition of NaOH, ensuring the reading stabilizes (signal drift less than 0.01 pH units per minute). Continue the titration until the pH reaches 12-12.5.[\[10\]](#)[\[11\]](#)
- Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the pKa values of the ionizable functional groups.[\[10\]](#)[\[11\]](#)
- Replication: Perform a minimum of three titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[\[10\]](#)[\[11\]](#)

## Determination of Solubility by Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[\[12\]](#)[\[13\]](#)

### Materials and Equipment:

- Shaking incubator or water bath shaker
- Centrifuge
- 0.45  $\mu$ m membrane filters
- UV-Vis spectrophotometer or HPLC system
- Montelukast sodium sample
- Solvents (e.g., distilled water, 0.1 N HCl, phosphate buffer pH 7.4)

**Procedure:**

- **Sample Preparation:** Add an excess amount of Montelukast sodium to a flask containing a known volume of the desired solvent.[14]
- **Equilibration:** Tightly cap the flask and place it in a shaking incubator or water bath shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[14]
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution by centrifugation at 10,000 rpm for 10 minutes.[14]
- **Filtration:** Carefully filter the supernatant through a 0.45 µm membrane filter to remove any remaining solid particles.[14]
- **Quantification:** Analyze the concentration of Montelukast in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined  $\lambda_{\text{max}}$  (e.g., 283 nm or 286.5 nm) or HPLC.[14][15][16]
- **Calculation:** The determined concentration represents the solubility of Montelukast sodium in the specific solvent at the given temperature.

## Spectral Analysis

### a. UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and for quantification.

**Procedure:**

- **Solvent Selection:** Montelukast sodium is freely soluble in methanol, which can be used as a suitable solvent.[15]
- **Standard Solution Preparation:** Prepare a stock solution of Montelukast sodium in methanol (e.g., 1000 µg/mL). From this stock, prepare a working solution (e.g., 10 µg/mL) by appropriate dilution.[15][16]

- Spectral Scan: Scan the working solution over a UV range of 200-400 nm using a UV-Vis spectrophotometer with the solvent as a blank.[16]
- $\lambda_{\text{max}}$  Determination: The wavelength at which the maximum absorbance is observed is the  $\lambda_{\text{max}}$ . For Montelukast,  $\lambda_{\text{max}}$  has been reported at various wavelengths including 283 nm, 286.5 nm, and 344 nm depending on the solvent and conditions.[15][16][17]

#### b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Procedure:

- Sample Preparation: Dissolve the Montelukast sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_2\text{Cl}_2$ ).[18]
- Data Acquisition: Perform  $^1\text{H}$  and  $^{13}\text{C}$  NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz).[19]
- Data Analysis: The chemical shifts ( $\delta$ ) in parts per million (ppm) and the coupling patterns of the protons and carbons are analyzed to confirm the chemical structure of Montelukast.[19]

#### c. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Introduction: Introduce the Montelukast sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[20]
- Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.[19]
- Mass Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragment ions are determined. For Montelukast, the molecular ion  $[\text{M}-\text{H}]^-$  is observed at  $m/z$  584 in negative mode.[19]

# Signaling Pathway and Experimental Workflow

## Mechanism of Action of Montelukast

Montelukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor.<sup>[2][3][21]</sup> Cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>) are potent inflammatory mediators released from cells like mast cells and eosinophils.<sup>[3][6]</sup> The binding of these leukotrienes to the CysLT1 receptor on airway smooth muscle cells and other inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.<sup>[3][21][22]</sup> Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.<sup>[2][21]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Montelukast as a CysLT1 receptor antagonist.

## Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive characterization of Montelukast's physicochemical properties is depicted below. This workflow ensures a systematic approach from initial identification to detailed property analysis.

## Workflow for Physicochemical Characterization of Montelukast

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for characterizing Montelukast.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Medicinal Chemistry International: MONTELUKAST SODIUM [medcheminternational.blogspot.com]
- 5. Montelukast, (S)- | C35H36ClNO3S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Montelukast - Wikipedia [en.wikipedia.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. ajrconline.org [ajrconline.org]
- 17. scispace.com [scispace.com]
- 18. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of <sup>1</sup>H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 20. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbanno.com [nbanno.com]
- 22. youtube.com [youtube.com]
- To cite this document: BenchChem. [Montelukast(1-): A Comprehensive Technical Guide on its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1264918#chemical-and-physical-properties-of-montelukast-1>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)